Sodium 2-(pyridin-4-yl)propanoate

Description

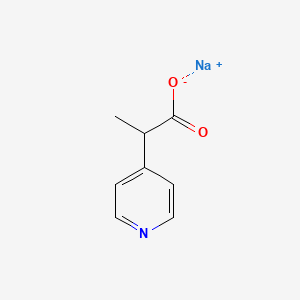

Sodium 2-(pyridin-4-yl)propanoate is a sodium salt derived from the carboxylic acid 2-(pyridin-4-yl)propanoic acid. Its structure features a pyridine ring attached to the α-carbon of a propanoate moiety, with the carboxylate group ionized as a sodium salt. This compound is characterized by high water solubility due to its ionic nature, making it suitable for applications requiring aqueous compatibility, such as pharmaceuticals or biochemical reagents.

Properties

IUPAC Name |

sodium;2-pyridin-4-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.Na/c1-6(8(10)11)7-2-4-9-5-3-7;/h2-6H,1H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFBHQLIELAZEO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909313-66-1 | |

| Record name | sodium 2-(pyridin-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(pyridin-4-yl)propanoate typically involves the neutralization of 2-(pyridin-4-yl)propanoic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar route but is optimized for large-scale operations. This involves the use of continuous reactors and efficient crystallization techniques to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Pyridine derivatives with oxidized side chains.

Reduction: Reduced forms of the pyridine ring or side chains.

Substitution: Functionalized pyridine derivatives with various substituents.

Scientific Research Applications

Sodium 2-(pyridin-4-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Sodium 2-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-(Diethoxyphosphoryl)-3-(Pyridin-4-yl)propanoate (Compound 30)

- Structure : Differs by the presence of a diethoxyphosphoryl group at the α-carbon and an ethyl ester instead of a sodium carboxylate .

- The ethyl ester reduces water solubility compared to the sodium salt.

- Applications: Likely used as an intermediate in organophosphorus chemistry or agrochemical synthesis.

Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(Pyridin-4-yl)propanoate (Compound 16)

- Structure: Features a tert-butoxycarbonyl (Boc)-protected amino group at the α-carbon and a methyl ester .

- Properties : The Boc group provides temporary amine protection, making this compound valuable in peptide synthesis. The methyl ester increases lipophilicity, favoring organic-phase reactions.

- Synthesis : Prepared via iridium-catalyzed photoredox coupling, yielding 34% after chromatography .

Methyl (2R)-3-(Furan-2-yl)-2-(Pyridin-4-yl)propanoate (RH4)

Physicochemical Properties

Spectral and Analytical Data

- IR/NMR Trends :

- Melting Points : Esters exhibit higher melting points (268–287°C) due to crystalline packing, while the sodium salt may form hydrates with lower melting points .

Biological Activity

Sodium 2-(pyridin-4-yl)propanoate is a compound that has garnered attention in various fields, including medicinal chemistry and biological research. Its unique structure, characterized by a pyridine ring attached to a propanoate moiety, allows it to interact with numerous biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound is a sodium salt of 2-(pyridin-4-yl)propanoic acid, which enhances its solubility and reactivity in aqueous solutions. The presence of the pyridine ring is crucial for its biological activity, allowing for interactions with various enzymes and receptors.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and modulate signaling pathways. The pyridine ring can coordinate with metal ions, influencing biochemical pathways and potentially affecting cellular processes such as proliferation and apoptosis. Additionally, the carboxylate group can engage in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to molecular targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various pathogens. For instance, it has been explored for its efficacy against Chlamydia species, demonstrating selective activity that could lead to new therapeutic options .

- Enzyme Inhibition : The compound has been investigated for its role in enzyme inhibition studies. Its interaction with specific enzymes may provide insights into developing inhibitors that could be used therapeutically.

- Antiviral Properties : Preliminary investigations suggest that this compound may possess antiviral activities, making it a candidate for further research in antiviral drug development.

Study on Antimicrobial Activity

A study conducted by Leung et al. highlighted the synthesis of compounds similar to this compound, which showed significant antibacterial activity against Neisseria meningitidis and Haemophilus influenzae. The compounds demonstrated varying degrees of potency, suggesting that structural modifications could enhance their efficacy .

Enzyme Interaction Studies

In another investigation, researchers explored the interaction of this compound with ClpP protease in E. coli. The results indicated that certain derivatives activated ClpP, suggesting potential applications in antibiotic development targeting bacterial proteases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Sodium 2-(pyridin-2-yl)propanoate | Similar structure | Ligand in coordination chemistry |

| Sodium 2-(pyridin-3-yl)propanoate | Similar structure | Potentially different enzyme interactions |

| Sodium 2-(pyridin-4-yl)butanoate | Extended carbon chain | Varies in biological activity |

The positional isomerism of the pyridine ring significantly influences the compound's reactivity and biological interactions, leading to different pharmacological profiles compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.